molecular formula C11H17NO.HCl B001069 Mexiletine hydrochloride CAS No. 5370-01-4

Mexiletine hydrochloride

Cat. No. B001069
CAS RN: 5370-01-4
M. Wt: 215.72 g/mol
InChI Key: NFEIBWMZVIVJLQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of mexiletine hydrochloride involves chiral aziridine ring opening as a key step, providing a straightforward route to obtain the drug in significant yields. The process yields (R)-mexiletine hydrochloride efficiently, indicating the practicality of this method in producing the active form of the drug used in therapeutic applications (Viswanadh et al., 2015).

Molecular Structure Analysis

Mexiletine hydrochloride's molecular structure has been extensively studied to understand its pharmacological activity. Its molecular weight is 179.3, and it is characterized as a white or almost white, odorless, crystalline powder. The melting range of mexiletine hydrochloride is 203-205°C, indicating its stability under standard conditions. Furthermore, stereospecific synthesis studies have confirmed the absolute configuration of mexiletine, which is essential for its biological activity (Franchini et al., 1994).

Chemical Reactions and Properties

Mexiletine hydrochloride undergoes various chemical reactions, including oxidation and interaction with light, leading to the formation of different degradation products. These reactions are crucial for understanding the stability and shelf life of the drug. For instance, oxidation can lead to the formation of oxazepine and diazepine derivatives, which are significant for assessing the drug's stability (Takács et al., 2000).

Physical Properties Analysis

The physical properties of mexiletine hydrochloride, such as its solubility and melting point, are vital for its formulation into dosage forms. It is freely soluble in water and methyl alcohol, sparingly soluble in chloroform, and insoluble in ether. These properties influence the drug's absorption, distribution, and elimination profiles, impacting its therapeutic efficacy and safety.

Chemical Properties Analysis

The chemical properties, including the drug's reactivity under different conditions, have been explored to ensure the quality and efficacy of mexiletine hydrochloride formulations. Studies have shown that mexiletine hydrochloride is stable under various conditions, with defined degradation pathways that are crucial for its pharmaceutical analysis and quality control (Alexander & Kaushik, 2004).

Scientific Research Applications

  • Intractable Epilepsy in Infants : Mexiletine hydrochloride has been effective in controlling seizures in infants with intractable epilepsy, contributing to improved sleep structure and psychomotor development (Kohyama et al., 1988).

  • Inhibition of Hepatic Microsomal Drug-Metabolization : The drug selectively inhibits hepatic microsomal drug-metabolization, showing similar effects to cimetidine but with different inhibition constants for certain enzymes (Morita & Shimakawa, 1992).

  • Treatment of Ventricular Arrhythmias : Mexiletine hydrochloride is particularly effective in treating drug-resistant ventricular arrhythmias, with long-term follow-ups confirming its efficacy and a low frequency of side effects (Abinader & Cooper, 1979).

  • Spinal and Bulbar Muscular Atrophy : Administration of the drug may improve symptoms of cold paresis in patients with this condition (Yamada et al., 2018).

  • Inhibition of hERG Potassium Channel : Both Mexiletine and its metabolite m-hydroxymexiletine inhibit the hERG potassium channel, with the metabolite being a weaker inhibitor (Gualdani et al., 2015).

  • Pharmacokinetics and Stability : Ongoing studies focus on the pharmacokinetics of Mexiletine hydrochloride, aiming to adapt its posology to individual patients. It's a white, odorless, crystalline powder, soluble in water and methyl alcohol (Abounassif et al., 1991).

  • Analytical Techniques : Techniques like capillary electrophoresis using cyclodextrins as chiral selectors have been developed for the accurate and fast determination of mexiletine enantiomers in pharmaceuticals (Cârcu-Dobrin et al., 2022).

  • Block of Persistent Late Na+ Currents : Mexiletine's efficacy is attributed to the open-channel block of persistent late Na+ currents, which may arise during various pathological conditions (Wang, Russell, & Wang, 2004).

Safety And Hazards

Mexiletine hydrochloride may cause abnormal liver function tests, especially if the patient also has congestive heart failure or blood circulation problems . It may also cause gastrointestinal complaints .

properties

IUPAC Name

1-(2,6-dimethylphenoxy)propan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO.ClH/c1-8-5-4-6-9(2)11(8)13-7-10(3)12;/h4-6,10H,7,12H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFEIBWMZVIVJLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)OCC(C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

31828-71-4 (Parent)
Record name Mexiletine hydrochloride [USAN:USP:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005370014
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID2045783
Record name 1-Methyl-2-(2,6-xylyloxy)ethylammonium chloride
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>32.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26732616
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

Mexiletine hydrochloride

CAS RN

5370-01-4
Record name Mexiletine hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5370-01-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Mexiletine hydrochloride [USAN:USP:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005370014
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Mexiletine hydrochloride
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758639
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Methyl-2-(2,6-xylyloxy)ethylammonium chloride
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MEXILETINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/606D60IS38
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
956
Citations
JL Andrews, SO Nilsson Lill, S Freitag-Pohl… - Crystal Growth & …, 2021 - ACS Publications
… to the polymorphism of mexiletine hydrochloride, an antiarrhythmic drug used to treat patients with an irregular heart beat (14) (Figure 1). Mexiletine hydrochloride is freely soluble in …
Number of citations: 12 pubs.acs.org
JL Andrews, SR Kennedy, DS Yufit… - Crystal Growth & …, 2022 - ACS Publications
We report an approach to obtain drug-mimetic supramolecular gelators, which are capable of stabilizing metastable polymorphs of the pharmaceutical salt mexiletine hydrochloride, a …
Number of citations: 1 pubs.acs.org
MA Abounassif, MS Mian, NAA Mian - Analytical Profiles of Drug …, 1991 - Elsevier
… of crude mexiletine hydrochloride containing 1.5% 2,6-dimethylphenol, 90 ml of H20, 50 … at 0-15' for 4 h gave pure mexiletine hydrochloride which was washed with acetone and dried to …
Number of citations: 4 www.sciencedirect.com
R Pietraś, R Skibiński, Ł Komsta… - Journal of AOAC …, 2010 - academic.oup.com
Two simple, accurate, and precise HPTLC methods have been established for the determination of mexiletine hydrochloride, an antiarrhythmic agent, in Mexicord capsules. Analyses …
Number of citations: 5 academic.oup.com
S Kaushik, KS Alexander - Journal of liquid chromatography & …, 2003 - Taylor & Francis
… method for the analysis of mexiletine hydrochloride using a 60:… of a retention time for mexiletine hydrochloride, namely, 1 min. … assay method for mexiletine hydrochloride, which could be …
Number of citations: 11 www.tandfonline.com
Z Aydogmus, SM Cetin, S Tosunoglu - Turkish Journal of Chemistry, 2002 - Citeseer
… In this study, our aim was to develop a new more sensitive spectrophotometric determination method for the analysis of mexiletine hydrochloride and its capsules based on the formation …
Number of citations: 11 citeseerx.ist.psu.edu
A Yagami, T Yoshikawa, Y Asano, S Koie, T Shiohara… - Dermatology, 2006 - karger.com
… We report a case of severe HS due to mexiletine hydrochloride associated with reactivation … observation of a case of severe mexiletine hydrochloride-induced HS associated with HHV-7 …
Number of citations: 34 karger.com
DM Milenović, ZB Todorović - Journal of the Serbian Chemical …, 2010 - doiserbia.nb.rs
… for the determination of mexiletine hydrochloride and for mo… INTRODUCTION Mexiletine hydrochloride is an orally active … Mexiletine hydrochloride is a white powder, freely soluble in …
Number of citations: 3 doiserbia.nb.rs
KS Alexander, S Kaushik - International Journal of …, 2004 - search.proquest.com
… Mexiletine hydrochloride is an orally active class I antiarrythmic agent. An extemporaneous solution of mexiletine hydrochloride … The first-order constants for mexiletine hydrochloride at 4…
Number of citations: 1 search.proquest.com
A Kiss, J Répási - Analyst, 1993 - pubs.rsc.org
… The mexiletine hydrochloride was synthesized by the Alkaloida Chemical Co. and was compared with US Pharmacopeia (USP) and British Pharmacopoeia (BP) reference substances. …
Number of citations: 11 pubs.rsc.org

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